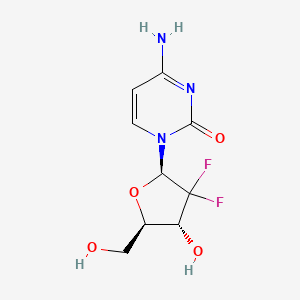
Gemcitabin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabin, auch bekannt als LY 188011, ist ein wasserlösliches Analogon von Desoxycytidin, einem Pyrimidinantimetaboliten, der von Eli Lilly entwickelt wurde. Es wird hauptsächlich als antineoplastisches Mittel eingesetzt, da es die DNA-Synthese hemmen kann, was zum Zelltod führt. This compound hat eine signifikante Antitumoraktivität in einer breiten Palette langsam wachsender murinen und humanen Karzinome gezeigt .
Wissenschaftliche Forschungsanwendungen
Gemcitabin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Nucleosideanaloga und ihren Wechselwirkungen mit DNA verwendet.
Biologie: Wird in Zellkulturstudien eingesetzt, um seine Auswirkungen auf Zellproliferation und Apoptose zu untersuchen.
Industrie: Wird bei der Entwicklung neuer Chemotherapeutika und Arzneimittelverabreichungssysteme verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es innerhalb der Zelle phosphoryliert wird, um Gemcitabinmonophosphat zu bilden, das weiter zu Gemcitabindiphosphat und Gemcitabintriphosphat umgewandelt wird. Diese aktiven Metaboliten hemmen die DNA-Synthese, indem sie sich in den DNA-Strang einbauen und eine Kettenabbruch verursachen. Zusätzlich hemmt Gemcitabindiphosphat Ribonukleotidreduktase, wodurch der Pool an Desoxynucleotiden reduziert wird, die für die DNA-Synthese verfügbar sind .
Wirkmechanismus
Target of Action
Gemcitabine, a nucleoside analog, primarily targets the DNA synthesis process in cells . It acts on the deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . dCK is responsible for the initial phosphorylation of gemcitabine, a crucial step for its activation . RR, on the other hand, is involved in the formation of deoxyribonucleotides from ribonucleotides, a key process in DNA synthesis .
Mode of Action
Gemcitabine, after entering the cell, undergoes phosphorylation by dCK to form gemcitabine monophosphate . This is followed by a series of phosphorylation steps to form the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . These active metabolites interfere with DNA synthesis and target RR, arresting tumor growth and promoting apoptosis of malignant cells .
Biochemical Pathways
Gemcitabine affects the DNA synthesis pathway. It is incorporated into both DNA and RNA as its active phosphorylated form, dFdCTP . dFdCDP, another active form of gemcitabine, depletes a cell’s deoxyribonucleotide (dNTP) pools via inhibition of RR . This leads to a decrease in the availability of native deoxycytidines (dCTP), promoting dCK activity and inhibiting deoxycytidine deaminase (DCTD) activity .
Pharmacokinetics
Gemcitabine is a hydrophilic molecule and requires specialized nucleoside transporter proteins for cellular uptake . After administration and uptake by the cancer cell, gemcitabine undergoes an initial phosphorylation by dCK, followed by a series of phosphorylation steps to be incorporated into both DNA and RNA as its active phosphorylated form, dFdCTP . The majority of intracellular gemcitabine is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .
Result of Action
Gemcitabine’s action results in the inhibition of DNA synthesis, leading to cell death . It kills cells undergoing DNA synthesis and blocks the progression of cells through the G1/S-phase boundary . Gemcitabine also enhances the immunogenicity of cancer cells, increasing the exposure of calreticulin and upregulating the expression of NKG2D ligands .
Action Environment
Environmental factors such as the presence of membrane transporters, activating and inactivating enzymes at the tumor level, and the Hedgehog signaling pathway can influence the action, efficacy, and stability of gemcitabine . Genetic polymorphisms affecting CDA, the enzyme responsible for the liver disposition of gemcitabine, could act as a marker for clinical outcome . Additionally, the concentration of native deoxycytidines (dCTP) can influence the activity of dCK and DCTD, thereby affecting the action of gemcitabine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Gemcitabin wird durch einen mehrstufigen Prozess aus Desoxycytidin synthetisiertDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) unter kontrollierten Temperatur- und Druckbedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Synthesewege, die jedoch für höhere Ausbeute und Reinheit optimiert sind. Der Prozess umfasst strenge Reinigungsschritte wie Kristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Gemcitabin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Fluoratome.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Ammoniak. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern .
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte sind verschiedene Metaboliten, die die antineoplastische Aktivität der Ausgangssubstanz beibehalten. Diese Metaboliten werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Gemcitabin wird oft mit anderen Nucleosideanaloga wie Cytarabin und Fludarabin verglichen. Während all diese Verbindungen die DNA-Synthese hemmen, hat this compound ein breiteres Spektrum an Antitumoraktivität und eine andere zelluläre Pharmakologie. So ist this compound beispielsweise wirksamer gegen solide Tumoren als Cytarabin, das hauptsächlich für hämatologische Malignome eingesetzt wird .
Liste ähnlicher Verbindungen
- Cytarabin
- Fludarabin
- Cladribin
- Decitabin
Die einzigartigen Eigenschaften von this compound, wie die Fähigkeit, Ribonukleotidreduktase zu hemmen und in DNA einzubauen, machen es zu einem wertvollen Chemotherapeutikum mit einem breiten Anwendungsspektrum in der Krebsbehandlung .
Eigenschaften
CAS-Nummer |
103882-84-4 |
|---|---|
Molekularformel |
C9H11F2N3O4 |
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
4-amino-1-[(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7?/m1/s1 |
InChI-Schlüssel |
SDUQYLNIPVEERB-WETFRILZSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C2C([C@@H]([C@H](O2)CO)O)(F)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Reinheit |
95% |
Synonyme |
Gemcitabina |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


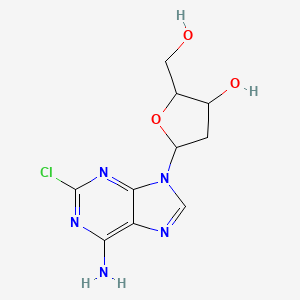
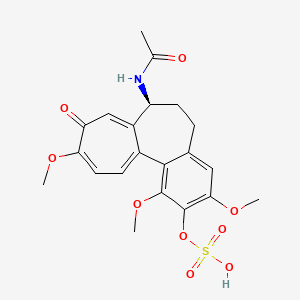
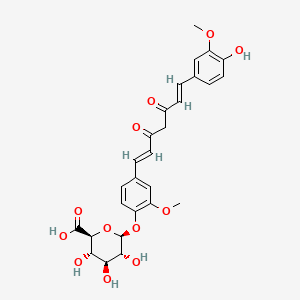
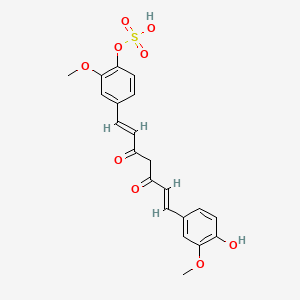
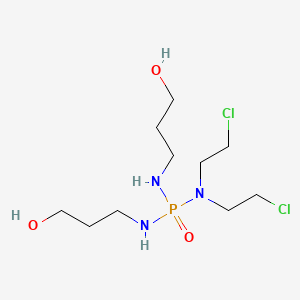

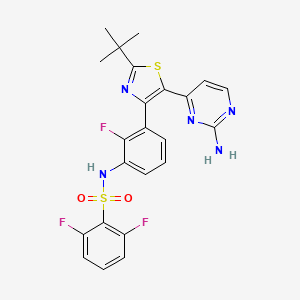
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)


![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
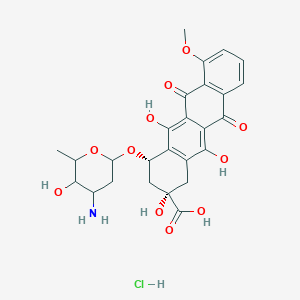
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
